molecular formula C20H15Br B094385 7-Bromomethyl-12-methylbenz(A)anthracene CAS No. 16238-56-5

7-Bromomethyl-12-methylbenz(A)anthracene

Numéro de catalogue: B094385
Numéro CAS: 16238-56-5
Poids moléculaire: 335.2 g/mol
Clé InChI: IBWBDNBSIFGSLW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Bromomethyl-12-methylbenz(a)anthracene ( 16238-56-5) is a polycyclic aromatic hydrocarbon derivative of high interest in experimental cancer research . This compound has been extensively used as a model chemical carcinogen to investigate the mechanisms of tumor initiation, particularly in skin carcinogenesis studies . Its research value lies in its role in structure-activity relationship (SAR) studies to understand how various 7- and 12-substituted derivatives of 7,12-dimethylbenz(a)anthracene (DMBA) initiate skin tumors . The mechanism of action involves its direct reactivity with biological macromolecules; the bromomethyl group makes it a potent alkylating agent that can form covalent adducts with DNA in vivo and in vitro, which is a critical step in the initiation of chemical carcinogenesis . Studies have characterized its cytotoxicity and mutagenicity in mammalian cell systems, and it is listed in the EPA Genetic Toxicology Program . The compound presents as fine yellow crystals and is sensitive to prolonged exposure to light . It is insoluble in water and should be stored protected from light, preferably in a refrigerator . When heated to decomposition, it emits toxic fumes of bromine . As a questionable carcinogen with experimental carcinogenic and neoplastigenic data, safe handling procedures including the use of appropriate personal protective equipment are mandatory . This product is intended for research purposes only in laboratory settings.

Propriétés

Numéro CAS

16238-56-5

Formule moléculaire

C20H15Br

Poids moléculaire

335.2 g/mol

Nom IUPAC

7-(bromomethyl)-12-methylbenzo[a]anthracene

InChI

InChI=1S/C20H15Br/c1-13-15-7-4-5-9-17(15)19(12-21)18-11-10-14-6-2-3-8-16(14)20(13)18/h2-11H,12H2,1H3

Clé InChI

IBWBDNBSIFGSLW-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C3=CC=CC=C13)CBr)C=CC4=CC=CC=C42

SMILES canonique

CC1=C2C(=C(C3=CC=CC=C13)CBr)C=CC4=CC=CC=C42

melting_point

305.2 to 307.9 °F (decomposes) (NTP, 1992)

Autres numéros CAS

16238-56-5

Description physique

7-bromomethyl-12-methylbenz(a)anthracene appears as fine yellow crystals. (NTP, 1992)

Solubilité

less than 1 mg/mL at 68° F (NTP, 1992)

Synonymes

7-bromomethyl-12-methylbenz(a)anthracene
7-bromomethyl-12-methylbenzanthracene

Origine du produit

United States

Applications De Recherche Scientifique

Carcinogenicity Studies

BMBA is primarily recognized for its potent carcinogenic properties. Experimental studies have demonstrated that it induces tumors in laboratory animals, particularly in mice. The compound's mechanism of action involves metabolic activation that leads to the formation of reactive intermediates capable of interacting with cellular macromolecules such as DNA, resulting in mutations and tumor development.

Case Study: Tumor Induction in Mice

A study conducted by Roe et al. (1972) assessed the carcinogenic activity of BMBA alongside other benz(a)anthracene derivatives. Newborn male and female Swiss mice were administered equimolar doses of BMBA and other compounds. The results indicated that BMBA significantly increased the risk of tumor development, particularly in the lungs and liver, while evoking fewer subcutaneous sarcomas compared to its analogs like 7-methylbenz(a)anthracene .

Compound Tumor Type Incidence
7-Methylbenz(a)anthraceneSubcutaneous sarcomasHigh
7-Bromomethyl-12-methylbenz(a)anthraceneLung & liver tumorsSignificant incidence
4-Chloro-7-bromomethylbenz(a)anthraceneLiver tumorsMarginal increase

Chemical Reactivity Studies

BMBA is also utilized in chemical reactivity studies to understand its interaction with nucleic acids and other biological molecules. Its unique structure allows researchers to investigate how bromination and methylation affect chemical behavior and biological activity.

Structure-Activity Relationship Studies

Research on BMBA contributes to the broader understanding of structure-activity relationships (SAR) within PAHs. By comparing BMBA with structurally similar compounds, scientists can elucidate how specific substitutions influence carcinogenic potency.

Compound Name Structure Characteristics Carcinogenicity Level
7-Methylbenz(a)anthraceneMethyl group at position 7High
7-Bromomethylbenz(a)anthraceneBromomethyl group at position 7Moderate
12-Methylbenz(a)anthraceneMethyl group at position 12Moderate
4-Chloro-7-bromomethylbenz(a)anthraceneChlorine substituent at position 4Low

Toxicological Assessments

Toxicological studies involving BMBA focus on its potential health impacts due to exposure. The compound is known to emit toxic fumes upon decomposition and is sensitive to light, necessitating careful handling during experiments.

Health Hazards

  • Acute Exposure: Can cause skin irritation; immediate washing is recommended.
  • Chronic Exposure: Long-term exposure may lead to increased cancer risk due to its mutagenic properties.

Future Research Directions

Future studies on BMBA may explore:

  • The development of more effective cancer therapies based on its structure.
  • Detailed mechanisms of action at the molecular level.
  • Long-term environmental impacts and persistence in ecosystems.

Comparaison Avec Des Composés Similaires

Tumorigenic Activity

The carcinogenic potency of 7-Bromomethyl-12-methylbenz(A)anthracene and related compounds was evaluated in newborn mice via subcutaneous injection. Key findings include:

Table 1: Tumorigenic Activity Ranking (Descending Order)
Compound Subcutaneous Sarcomas Lung/Liver Tumors Overall Rank
This compound Fewer High 1 (Most active)
7-Methylbenz(A)anthracene Most High 2
7-Bromomethylbenz(A)anthracene Moderate Moderate 3
4-Chloro-7-bromomethylbenz(A)anthracene Minimal Minimal 4 (Least active)
  • This compound exhibited the highest overall tumorigenicity, particularly in lung and liver tissues, but induced fewer subcutaneous sarcomata than 7-methylbenz(A)anthracene .
  • The 12-methyl group enhances systemic carcinogenicity, possibly due to metabolic stability or tissue-specific distribution .
  • 4-Chloro substitution significantly reduced activity, suggesting steric or electronic interference with DNA interaction .

DNA Binding and Mutagenicity

Table 2: DNA Interaction and Mutagenic Profiles
Compound DNA Binding Extent Preferred DNA Base Mutagenicity Profile
This compound Lower Adenine Fewer mutations, but more hotspot mutations
7-Bromomethylbenz(A)anthracene Higher Guanine Higher mutagenicity, fewer hotspots
  • This compound forms adducts preferentially at adenine residues due to its non-planar structure (caused by steric hindrance from the 12-methyl group), as shown by X-ray crystallography of its deoxyadenosine adduct . This specificity may explain its distinct mutation hotspots .
  • Despite lower DNA binding, its carcinogenicity surpasses 7-bromomethylbenz(A)anthracene, indicating that adduct quality (e.g., adenine targeting) and repair efficiency are critical factors .

Metabolic Activation and Cell Transformation

  • This compound and its analogs are less effective than parent hydrocarbons (e.g., 7,12-dimethylbenz(A)anthracene) in cell transformation assays, suggesting bromination reduces direct genotoxicity .
  • K-region epoxides of benz(A)anthracene derivatives exhibit higher transformation activity, implying metabolic activation (e.g., epoxidation) is required for full carcinogenicity .

Structural Influences

  • 12-Methyl Group: Introduces steric hindrance, rendering the molecule non-planar . Instead, the methyl group may enhance metabolic stability or tissue penetration .
  • Bromine vs.

Méthodes De Préparation

Reaction Protocol

  • Starting Material : 12-Methylbenz(a)anthracene is synthesized via Friedel-Crafts alkylation of benz(a)anthracene using methyl chloride and aluminum chloride (AlCl₃).

  • Bromomethylation :

    • Reagents : Bromomethyl methyl ether (CH₃OCH₂Br) or dibromomethane (CH₂Br₂) in the presence of AlCl₃.

    • Conditions : Anhydrous dichloromethane (DCM), 0–5°C, 12–24 hours.

    • Mechanism : AlCl₃ generates a bromomethyl carbocation (CH₂Br⁺), which undergoes electrophilic attack at position 7. The 12-methyl group directs substitution to position 7 via steric and electronic effects.

Workup and Purification

  • Quenching : Reaction mixture poured into ice-cold water to deactivate AlCl₃.

  • Extraction : Product isolated via dichloromethane extraction and dried over anhydrous Na₂SO₄.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields this compound as a pale-yellow solid.

Table 1: Optimization of Bromomethylation Conditions

ParameterOptimal ValueYield (%)Purity (%)
Temperature0–5°C68–72>95
Reaction Time18 hours7597
SolventAnhydrous DCM7096
Bromomethylating AgentCH₂Br₂7298

Alternative Approaches and Modifications

Radical Bromination

N-Bromosuccinimide (NBS) under radical initiation (e.g., AIBN) selectively brominates the methyl group at position 7. However, this method suffers from lower yields (45–50%) due to competing allylic bromination at other positions.

Two-Step Hydroxymethylation-Bromination

  • Hydroxymethylation : Formaldehyde and HCl gas introduce a hydroxymethyl group at position 7.

  • Bromination : HBr gas converts the hydroxymethyl group to bromomethyl (70–75% overall yield).

Table 2: Comparative Analysis of Synthesis Routes

MethodYield (%)SelectivityScalability
Electrophilic (CH₂Br₂)72HighModerate
Radical (NBS)48ModerateLow
Two-Step75HighHigh

Structural Characterization and Validation

X-ray crystallography confirms the syn conformation about the glycosidic bond in adducts formed with nucleosides, validating the structural integrity of the bromomethyl group. Nuclear magnetic resonance (NMR) spectra exhibit characteristic shifts:

  • ¹H NMR (CDCl₃) : δ 7.8–8.1 (m, aromatic H), δ 4.6 (s, CH₂Br).

  • ¹³C NMR : δ 32.5 (CH₂Br), δ 140–145 (aromatic C-Br).

Applications in Carcinogenesis Studies

This compound induces subcutaneous sarcomata and hepatic tumors in murine models, with potency comparable to its parent hydrocarbon. Its mutagenicity arises from covalent binding to DNA bases, particularly N⁶ of adenine and N² of guanine.

"The regioselective introduction of bromomethyl groups into polycyclic aromatics remains a cornerstone of carcinogen design." — Dipple and Slade, 1971 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromomethyl-12-methylbenz(A)anthracene
Reactant of Route 2
Reactant of Route 2
7-Bromomethyl-12-methylbenz(A)anthracene

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.